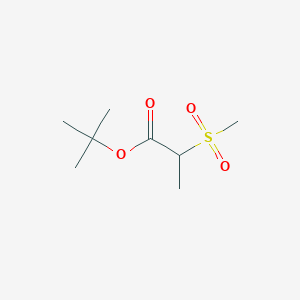

Tert-butyl 2-(methylsulfonyl)propanoate

Description

Tert-butyl 2-(methylsulfonyl)propanoate is a specialized organic compound featuring a tert-butyl ester moiety and a methylsulfonyl group attached to the propanoate backbone. The tert-butyl group provides steric bulk, enhancing stability and modulating reactivity, while the methylsulfonyl group (a strong electron-withdrawing group) influences the electronic properties of the molecule. This combination makes it valuable in synthetic chemistry, particularly in reactions requiring controlled nucleophilic substitution or stabilization of intermediates.

Properties

CAS No. |

73017-83-1 |

|---|---|

Molecular Formula |

C8H16O4S |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

tert-butyl 2-methylsulfonylpropanoate |

InChI |

InChI=1S/C8H16O4S/c1-6(13(5,10)11)7(9)12-8(2,3)4/h6H,1-5H3 |

InChI Key |

ZEEXEMXSXFNLLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-(methylsulfonyl)propanoic acid

One common method involves synthesizing the methylsulfonyl-substituted propanoic acid first, followed by esterification with tert-butanol. The esterification can be catalyzed by acid catalysts or promoted by coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP).

- Procedure example :

The crude 2-(methylsulfonyl)propanoic acid is dissolved in dichloromethane. To this solution, tert-butanol (3 equivalents) and DMAP (0.1 equivalents) are added. DCC (1.2 equivalents) is then added slowly at room temperature. The mixture is stirred for 12 hours. After quenching with water, the organic phase is extracted, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is performed by flash chromatography using a gradient of ethyl acetate and hexane to yield this compound as a white solid.

Sulfonylation of tert-butyl propanoate derivatives

Alternatively, tert-butyl propanoate can be prepared first, followed by the introduction of the methylsulfonyl group via sulfonylation reactions.

- Typical sulfonylation reagents : methylsulfonyl chloride or methylsulfonylating agents under basic conditions.

- Reaction conditions : The ester is treated with the sulfonylating agent in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at low temperature to ambient temperature.

- Work-up : After reaction completion, the mixture is washed with aqueous acid and brine, dried, and purified by chromatography.

Use of Protecting Groups and Activation

In some synthetic routes, protecting groups such as tert-butyldimethylsilyl (TBS) are used on hydroxycarbamate intermediates to facilitate selective reactions. For example, tert-butyl hydroxycarbamate can be protected with TBS chloride in the presence of triethylamine at 0 °C, followed by further functionalization steps to introduce the sulfonyl group and subsequent deprotection.

Reaction Conditions and Yields

Analytical Characterization

The synthesized this compound is typically characterized by:

-

- Strong ester carbonyl stretch (~1735 cm^-1)

- Sulfonyl S=O stretches (~1300 and 1150 cm^-1)

Mass Spectrometry (MS) : Confirms molecular ion consistent with this compound.

Summary of Research Findings

- The use of carbodiimide coupling agents like DCC in the presence of DMAP is an effective method for esterification, yielding high purity tert-butyl esters with methylsulfonyl substitution.

- Sulfonylation reactions require careful control of reaction conditions to avoid side reactions and degradation of the ester moiety.

- Protecting groups such as TBS are valuable in multi-step syntheses to improve selectivity and yield.

- Purification by flash chromatography using hexane/ethyl acetate gradients is standard to isolate the product in high purity.

- Yields reported in literature range from 75% to quantitative depending on the step and conditions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(methylsulfonyl)propanoate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 2-(methylsulfonyl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic reactions .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in biochemical assays .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylsulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(methylsulfonyl)propanoate with structurally analogous compounds, focusing on functional groups, reactivity, solubility, and applications.

Functional Groups and Structural Features

Reactivity and Stability

- Electron-Withdrawing Effects: The methylsulfonyl group in the target compound increases the electrophilicity of the adjacent ester carbonyl, facilitating nucleophilic attack (e.g., hydrolysis or aminolysis). This contrasts with amino or methylamino substituents (e.g., ), which are electron-donating and may slow ester reactivity.

- Steric Hindrance : The tert-butyl group in all analogs impedes sterically demanding reactions, but PEG-linked derivatives (e.g., ) balance bulk with flexibility for self-assembly.

- Synthetic Routes : Sulfonyl-containing compounds often require oxidation steps (e.g., thioether to sulfone), whereas sulfonamide analogs (e.g., ) are synthesized via Lewis acid-mediated activation.

Solubility and Physicochemical Properties

- Polarity: Methylsulfonyl and sulfonamide groups enhance polarity compared to amino or anilino substituents. However, PEG-linked derivatives () exhibit superior aqueous solubility due to ether oxygen atoms.

- Salt Formation: Amino-containing analogs (e.g., ) form hydrochloride salts, improving crystallinity and handling in pharmaceutical formulations.

Biological Activity

Tert-butyl 2-(methylsulfonyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is an ester characterized by the presence of a tert-butyl group and a methylsulfonyl moiety. Its molecular formula is , indicating the presence of four oxygen atoms and one sulfur atom, contributing to its reactivity and biological profile. The compound's chiral nature adds complexity to its pharmacological properties, making it a subject of interest in stereochemistry studies.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including:

- Esterification : Reacting tert-butyl alcohol with methylsulfonyl propanoic acid.

- Nucleophilic Substitution : Using tert-butyl halides in the presence of methylsulfonyl anions.

These synthetic pathways are crucial for producing the compound in sufficient quantities for biological evaluation.

Antimicrobial Properties

Research indicates that esters containing sulfonyl groups, such as this compound, exhibit antimicrobial activity . This suggests potential applications in pharmaceuticals, particularly in developing new antibiotics or antifungal agents. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but it is hypothesized that the sulfonyl group may interfere with microbial metabolic pathways or cell wall synthesis.

Enzyme Inhibition

This compound may also interact with various enzymes, impacting metabolic pathways. For instance, studies on structurally similar compounds have shown that they can inhibit key enzymes involved in bacterial cell wall biosynthesis. Investigating the binding affinity of this compound to these enzymes could reveal its potential as a therapeutic agent .

Study on Antiparasitic Activity

A study evaluated the antiparasitic activity of various compounds, including those with similar structural features to this compound. The results indicated that certain derivatives exhibited significant efficacy against protozoan parasites such as Trypanosoma and Leishmania. These findings support further exploration into the biological activity of this compound as a potential antiparasitic agent .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the methylsulfonyl group can alter biological activity. By comparing various analogs, researchers found that specific substitutions could enhance potency against targeted pathogens while minimizing toxicity to mammalian cells . This information is crucial for guiding future synthetic efforts aimed at optimizing the therapeutic profile of this compound.

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing tert-butyl 2-(methylsulfonyl)propanoate?

- Methodology :

- Step 1 : React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with NaH in THF, followed by addition of tert-butyl prop-2-enoate. Purify via silica gel chromatography to yield intermediates .

- Step 2 : Treat intermediates with triethylamine in dichloromethane and trichloroethyl chloride. Concentrate and purify via silica gel chromatography to obtain the target compound .

- Alternative Route : Use tert-butyl carbamate derivatives in acetonitrile with diethylamine for deprotection, followed by precipitation in ethyl acetate/hexane .

- Key Considerations : Monitor reaction progress via TLC and optimize solvent ratios for column chromatography.

Q. What spectroscopic techniques are employed for structural characterization?

- Methodology :

- NMR Analysis : Confirm molecular structure using H and C NMR to identify key functional groups (e.g., tert-butyl, sulfonyl) .

- IR Spectroscopy : Detect characteristic peaks (e.g., C=O carbamate at ~1700 cm, N-H amide at ~3300 cm) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group with a = 11.379 Å, β = 94.88°) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Methodology :

- Solvent Optimization : Compare polar aprotic solvents (THF vs. acetonitrile) for intermediate stability .

- Catalyst Screening : Evaluate NaH vs. alternative bases (e.g., KOtBu) for improved enolate formation .

- Temperature Control : Maintain ≤0°C during sulfonation to minimize side reactions .

- Data Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| NaH/THF, 0°C | 72 | 95 | |

| Diethylamine/MeCN | 88 | 98 |

Q. How can contradictions in spectroscopic data be resolved during characterization?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .

- Crystallographic Refinement : Use XRD data (e.g., Z = 4, V = 1586.6 Å) to validate bond lengths/angles .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) to rule out impurities .

Q. What strategies mitigate byproduct formation during purification?

- Methodology :

- Gradient Elution : Adjust solvent polarity (e.g., hexane:ethyl acetate from 9:1 to 1:1) during column chromatography .

- Precipitation : Use ethyl acetate/hexane mixtures to isolate pure compounds without silica gel .

- HPLC Analysis : Identify and quantify byproducts (e.g., unreacted intermediates) using C18 columns .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

- Hydrolysis Studies : Expose to acidic/basic conditions (e.g., HCl/NaOH) to evaluate tert-butyl cleavage kinetics .

- DFT Simulations : Model steric effects of the tert-butyl group on sulfonyl reactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodology :

- Reproducibility Checks : Repeat syntheses using identical reagents (e.g., same batch of NaH) .

- Environmental Controls : Ensure consistent humidity/temperature during crystallization .

- Collaborative Studies : Cross-validate data with independent labs using shared reference samples .

Safety and Handling

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.